2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone
Overview
Description
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit vegfr-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
If it acts similarly to other vegfr-2 inhibitors, it likely binds to the atp-binding site of the receptor, preventing the receptor’s activation and subsequent signal transduction .
Biochemical Pathways
Vegfr-2 inhibitors generally affect angiogenesis and vasculogenesis pathways, leading to reduced blood vessel growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It has a melting point of >300°C, is insoluble in water and organic solvents, but soluble in acidic and basic solutions . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
If it acts as a vegfr-2 inhibitor, it would likely result in reduced angiogenesis and vasculogenesis, potentially limiting the growth of tumors that rely on these processes .
Biochemical Analysis
Biochemical Properties
2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-amylase and α-glucosidase, through mixed-type and competitive inhibition mechanisms . The interactions between this compound and these enzymes are primarily influenced by hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of the enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits α-amylase and α-glucosidase by binding to their active sites and preventing substrate access . The binding interactions are primarily mediated by hydrogen bonds and van der Waals forces, which stabilize the compound-enzyme complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the concentrations of specific metabolites . Additionally, this compound may affect the overall metabolic balance within cells by modulating the activity of regulatory proteins and signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other subcellular structures, where it exerts its effects on cellular processes . The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
Properties
IUPAC Name |
2-(4-hydroxyanilino)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(16)14-11(12-7)13-8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H2,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDAGRJBTWLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352719 | |
Record name | ST50205552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272791-41-0 | |
Record name | ST50205552 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.